molecular formula C18H14BrF3N2O3 B2984044 methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351589-00-8

methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2984044
CAS RN: 1351589-00-8
M. Wt: 443.22
InChI Key: FJZSMVXURFXJCG-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H14BrF3N2O3 and its molecular weight is 443.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of rNHC Complexes : Research has led to the synthesis of carbene complexes with no heteroatom in the ring containing the carbene carbon. These compounds, including trans-bromo and trans-chloro variants, were synthesized by oxidative substitution and characterized by NMR and X-ray crystallography, showcasing potential for further chemical manipulation and study in materials science (Schuster & Raubenheimer, 2006).
  • Bromophenols and Tetrahydroisoquinolines : A study reported the isolation and structural elucidation of new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds, identified through spectroscopic methods, have potential applications in bioactive material research (Ma et al., 2007).

Potential Pharmacological Applications

  • Antibacterial and Antitumor Activity : Compounds structurally related to the query compound have been synthesized and evaluated for antineoplastic activity. For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and showed antitumor activity in mice bearing L1210 leukemia, highlighting their potential as chemotherapeutic agents (Liu et al., 1995).
  • Synthesis of Quinolone Derivatives : Another study focused on the synthesis of quinolone derivatives exhibiting potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria, indicating the potential for developing new antibiotics (Hayashi et al., 2002).

Material Science Applications

  • Photolabile Protecting Groups : Brominated hydroxyquinoline has been explored as a new photolabile protecting group for carboxylic acids, showing greater efficiency and potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis, which could be beneficial in developing controlled release materials and studies in photopharmacology (Fedoryak & Dore, 2002).

properties

IUPAC Name

methyl 7-bromo-1-[(2,3,4-trifluorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O3/c1-27-18(26)24-7-6-9-2-3-10(19)8-11(9)16(24)17(25)23-13-5-4-12(20)14(21)15(13)22/h2-5,8,16H,6-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZSMVXURFXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=C(C(=C(C=C3)F)F)F)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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